molecular formula C16H24BNO3S B2725424 4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester CAS No. 2377606-92-1

4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester

Cat. No. B2725424
CAS RN: 2377606-92-1
M. Wt: 321.24
InChI Key: VWAQRNUVSGWKPM-UHFFFAOYSA-N
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Description

“4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377606-92-1 . It has a molecular weight of 322.26 . The IUPAC name for this compound is piperidin-1-yl (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1lambda3-thiophen-3-yl)methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-12(11-22-13)14(19)18-8-6-5-7-9-18/h10-11,22H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.26 . It should be stored at a temperature of -20°C .

Scientific Research Applications

Polymer Synthesis via Suzuki Polycondensation

The Suzuki polycondensation method has been leveraged to synthesize alternating thiophene−phenylene copolymers using thiophenebisboronic esters. This process, involving palladium-catalyzed reactions, underscores the utility of boronic esters in crafting well-defined polymeric materials. The molecular weight and yield of these polymers are significantly influenced by the choice of boronic esters and catalysts, highlighting the critical role of these components in polymer chemistry (Jayakannan, Dongen, & Janssen, 2001).

Facilitating Organic Synthesis

Tert-butyl esters have been synthesized from boronic acids or boronic acid pinacol esters using a palladium-catalyzed tert-butoxycarbonylation reaction. This process demonstrates the versatility of boronic esters in organic synthesis, enabling the creation of a wide array of substrates including benzenes and pyridines with high yields. Such methodologies open new avenues for complex organic molecule construction (Li et al., 2014).

Enhancing Fluorescence through Exciplex Formation

A study on pyridinium boronic acids revealed that the addition of pinacol can lead to cyclic boronate ester formation, significantly enhancing the Lewis acidity of the compound. This increase in acidity strengthens cation-π stacking interactions, resulting in a substantial boost in fluorescence. Such findings underscore the potential of boronic esters in developing new fluorescent materials and sensors (Huang et al., 2010).

Suzuki-Miyaura Coupling Polymerization

Boronate-terminated π-conjugated polymers have been synthesized via Suzuki-Miyaura coupling polymerization, using dibromoarene and arylenediboronic acid (ester) with a palladium catalyst. This process yields high-molecular-weight polymers with boronic acid (ester) moieties at both ends, showcasing the utility of boronic esters in creating functionalized polymeric materials (Nojima et al., 2016).

Photoluminescence from Arylboronic Esters

A surprising discovery found that simple arylboronic esters exhibit solid-state phosphorescence at room temperature. This challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for phosphorescent properties in organic molecules. Theoretical studies suggest that this phosphorescence results from out-of-plane distortion in the excited state, indicating a new paradigm for designing phosphorescent materials without heavy atoms (Shoji et al., 2017).

properties

IUPAC Name

piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-12(11-22-13)14(19)18-8-6-5-7-9-18/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAQRNUVSGWKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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